Allyl hexanoate - 123-68-2

Allyl hexanoate

Catalog Number: EVT-293157
CAS Number: 123-68-2
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl hexanoate is an organic compound classified as an ester. It is formed by the condensation reaction between allyl alcohol and hexanoic acid. [, , , , , , ] This colorless liquid is known for its characteristic pineapple-like odor, making it a valuable ingredient in the flavor and fragrance industry. [, , , , ] Beyond its aromatic properties, allyl hexanoate serves as a model compound in various scientific research fields, including analytical chemistry, catalysis, and materials science. [, , ]

Hexanoic Acid

  • Relevance: Hexanoic acid is a direct reactant in the synthesis of allyl hexanoate. Several studies utilize hexanoic acid alongside allyl alcohol to produce allyl hexanoate via various catalytic methods.

Allyl Alcohol

  • Relevance: Allyl alcohol reacts with hexanoic acid to form allyl hexanoate. This reaction is typically catalyzed by solid superacids or other catalysts.

Ethyl Isobutyrate

  • Relevance: In aroma perception research, ethyl isobutyrate is used in combination with ethyl maltol to create a binary mixture that exhibits a pineapple-like odor, similar to that of allyl hexanoate. This blend is studied for its configural processing and its ability to elicit an emergent odor different from the individual components.

Ethyl Maltol

  • Relevance: Ethyl maltol is used in conjunction with ethyl isobutyrate in studies exploring odor perception. The blend of these two compounds results in an odor perception similar to allyl hexanoate, highlighting the complex interactions involved in olfactory processing.

Allyl Heptanoate

  • Relevance: Allyl heptanoate is structurally similar to allyl hexanoate, differing by one carbon atom in the carboxylic acid chain. This structural similarity likely results in similar odor profiles and potential applications. The safety and efficacy of allyl heptanoate as a flavoring agent in animal feed have been assessed alongside allyl hexanoate.

Other Allyl Esters

  • Relevance: These allyl esters share the common allyl ester functional group with allyl hexanoate. This structural similarity suggests potential shared mechanisms of action and potential applications in pest control.
Source and Classification

Allyl hexanoate can be found naturally in certain foods, including baked potatoes, mushrooms, and pineapples. It is primarily synthesized for commercial use in the food industry as a flavoring agent. The compound falls under the category of volatile flavoring compounds, which are often used to enhance the sensory qualities of various products, including candies, baked goods, and beverages.

Synthesis Analysis

The synthesis of allyl hexanoate typically involves the esterification of hexanoic acid with allyl alcohol. Two primary methods are commonly employed:

  1. Sulfuric Acid Catalytic Method:
    • In this method, hexanoic acid and allyl alcohol react in the presence of sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester while removing water produced during the reaction.
    • After completion, the reaction mixture is washed with water to neutralize excess acid and purified through distillation.
  2. Solid Acid Catalytic Method:
    • This method utilizes solid acid catalysts (such as titanium dioxide sulfate) in a reflux setup with toluene as an azeotropic agent to remove water.
    • The reaction conditions typically involve heating for about 1.5 hours, followed by filtration and distillation to obtain the final product with high yield (up to 86.9%) .

Both methods highlight the importance of controlling reaction conditions such as temperature and pressure to optimize yield and purity.

Molecular Structure Analysis

Allyl hexanoate has a linear structure typical of esters. Its molecular structure can be represented as follows:

  • Chemical Structure:
    CH2=CHCH2OC(=O)CH2CH2CH2CH3\text{CH}_2=CH-CH_2-O-C(=O)-CH_2-CH_2-CH_2-CH_3

Key features include:

  • A double bond between the first two carbon atoms (alkene functionality).
  • An ester functional group (-C(=O)-O-) linking the allyl group to the hexanoic acid moiety.
  • The compound's geometry allows for rotational freedom around the carbon-carbon single bonds, impacting its physical properties.

Relevant Data

  • Melting Point: Approximately -57.45 °C
  • Boiling Point: 75-76 °C at reduced pressure
  • Density: 0.887 g/mL at 25 °C
  • Refractive Index: Approximately 1.4241 .
Chemical Reactions Analysis

Allyl hexanoate participates in various chemical reactions typical of esters:

  1. Hydrolysis:
    • Under acidic or basic conditions, allyl hexanoate can undergo hydrolysis to yield hexanoic acid and allyl alcohol.
  2. Transesterification:
    • It can react with alcohols in the presence of an acid catalyst to form different alkyl esters.
  3. Esterification:
    • Allyl hexanoate can also be synthesized from other carboxylic acids through similar esterification processes involving allyl alcohol.

These reactions are significant for modifying flavor profiles or synthesizing other valuable compounds.

Mechanism of Action

The mechanism by which allyl hexanoate exerts its effects primarily relates to its role as a flavoring agent:

  • Flavor Profile: The compound's sweet and fruity aroma is detected by olfactory receptors, contributing to sensory experiences in food products.
  • Chemical Stability: Allyl hexanoate is relatively stable under normal storage conditions but can decompose when exposed to high temperatures or reactive agents, releasing irritating fumes .
Physical and Chemical Properties Analysis

Allyl hexanoate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid with a characteristic fruity odor.
  • Solubility: Practically insoluble in water but soluble in organic solvents like alcohols and oils.
  • Vapor Pressure: Approximately 2.69 hPa at 25 °C.
  • Flash Point: 151 °F (approximately 66 °C), indicating flammability under certain conditions .

These properties make it suitable for use in food flavoring while necessitating careful handling due to its flammable nature.

Applications

Allyl hexanoate finds extensive applications across various industries:

  1. Food Industry:
    • Primarily used as a flavoring agent due to its pleasant pineapple aroma. It enhances flavors in confectionery products, baked goods, beverages, and dairy items.
  2. Fragrance Industry:
    • Employed in perfumes and scented products for its fruity notes.
  3. Research Applications:
    • Studied for its potential use in developing new flavor compounds or as an intermediate in organic synthesis due to its reactivity .
Chemical Identity and Structural Characterization of Allyl Hexanoate

Systematic Nomenclature and Molecular Formula Analysis

Allyl hexanoate is systematically named Prop-2-en-1-yl hexanoate according to IUPAC nomenclature rules. This designation precisely describes its structure: a hexanoate ester derived from hexanoic acid (C₆H₁₂O₂) esterified with allyl alcohol (prop-2-en-1-ol). Its molecular formula is C₉H₁₆O₂, corresponding to a molecular mass of 156.22 g/mol [2] [5] [8].

Alternative chemical names include:

  • Allyl caproate
  • 2-Propenyl hexanoate
  • Hexanoic acid 2-propenyl ester [2] [6] [8]

The structural features comprise:

  • Carboxylic ester group: Formed by condensation of hexanoic acid and allyl alcohol.
  • Allyl moiety: Characterized by a terminal vinyl group (–CH=CH₂) attached to the ester oxygen.
  • Linear alkyl chain: A six-carbon saturated aliphatic chain (hexanoyl group) [2] [5].

Table 1: Fundamental Physicochemical Properties of Allyl Hexanoate

PropertyValueConditions
Molecular Weight156.22 g/mol-
Density0.887 g/mL25°C
Refractive Index (n20D)1.42420°C
Boiling Point75–76°C15 mmHg
188–191°CAtmospheric pressure
Physical FormColorless to pale yellow liquidAmbient [4] [5] [8]

Stereochemical Properties and Conformational Isomerism

Allyl hexanoate lacks chiral centers but exhibits rotational flexibility along three key bonds:

  • C(O)–O bond rotation: Restricted by resonance, favoring s-trans and s-cis conformers.
  • Allyl C–O bond rotation: Enables syn and anti orientations relative to the vinyl group.
  • Alkyl chain (C–C) bonds: Adopt staggered conformers to minimize steric strain [2] [8].

Notably, the molecule has no stereoisomers due to the absence of tetrahedral stereocenters. The terminal vinyl group (CH₂=CH–) displays planar geometry, and its electronic properties influence ester carbonyl polarization. Molecular dynamics simulations indicate that the lowest-energy conformation positions the allyl group perpendicular to the carbonyl plane, reducing orbital repulsion [5] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data (reported in ppm, CDCl₃ solvent):

Table 2: ¹H NMR Spectral Assignments for Allyl Hexanoate [7] [8]

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
Vinyl CH₂ (Ha)5.90–5.95dd1H
=CH– (Hb)5.25–5.35d2H
–O–CH₂– (Hc)4.55–4.65d2H
–C(O)CH₂– (H1)2.30–2.35t2H
–CH₂– (H2, H3, H4)1.55–1.65m6H
Terminal –CH₃ (H5)0.90–0.95t3H

Key observations:

  • The vinyl protons (Ha and Hb) exhibit characteristic coupling patterns: Ha (dd, J = 10.2, 17.1 Hz), Hb (d, J = 17.1 Hz and 10.2 Hz).
  • The methylene group adjacent to the ester oxygen (–O–CH₂–) appears as a doublet at δ 4.58 due to allylic coupling.
  • The α-carbonyl methylene (–C(O)CH₂–) resonates as a triplet at δ 2.32.
  • The terminal methyl group shows a triplet at δ 0.92, confirming the n-hexanoyl chain [7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Major vibrational modes include:

  • C=O stretch: Strong band at 1735–1740 cm⁻¹, indicative of unconjugated aliphatic esters.
  • C–O stretch: Asymmetric vibrations at 1150–1200 cm⁻¹.
  • =C–H stretch: Peaks at 3075–3090 cm⁻¹ for vinyl C–H.
  • C=C stretch: Weak absorption near 1645 cm⁻¹.
  • Alkyl C–H stretches: Bands between 2850–2960 cm⁻¹ [4] [9].

Gas Chromatography-Mass Spectrometry (GC-MS)

Electron ionization (70 eV) yields characteristic fragments:

Table 3: Key Mass Spectral Fragments of Allyl Hexanoate [6] [7]

m/zRelative Intensity (%)Proposed Fragment
99100.0[CH₂=CH–CH₂–O=C=O]⁺ or [C₅H₁₁CO]⁺
4197.7[CH₂=CH–CH₂]⁺
7187.6[C₄H₉CO]⁺ (hexanoyl acylium)
5561.1[C₄H₇]⁺
2731.3[C₂H₃]⁺
156<5.0Molecular ion [M]⁺

Fragmentation pathways:

  • McLafferty rearrangement: Loss of C₂H₄ from the alkyl chain, yielding m/z 99.
  • Allyl cleavage: Formation of acylium ion m/z 71 (C₅H₁₁CO⁺) and resonance-stabilized allyl cation m/z 41 (C₃H₅⁺).
  • α-cleavage: Generates m/z 55 (C₄H₇⁺) via hexanoyl chain scission [6] [7].

Refractometry and Density

Experimental data confirm:

  • Refractive index: n20D = 1.424 (consistent with aliphatic esters).
  • Density: 0.887 g/mL at 25°C, typical for medium-chain esters [4] [5] [9].

These spectroscopic and physical properties serve as critical identifiers for quality control in flavor and fragrance applications, ensuring chemical purity and authenticity.

Properties

CAS Number

123-68-2

Product Name

Allyl hexanoate

IUPAC Name

prop-2-enyl hexanoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC=C

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents
1ml in 6ml 70% ethanol (in ethanol)

Synonyms

allyl caproate

Canonical SMILES

CCCCCC(=O)OCC=C

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